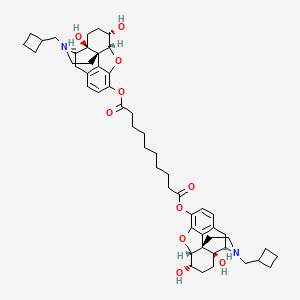![molecular formula C13H15F3N2O3S B1245399 [3-[2-(dimethylamino)ethyl]-1H-indol-5-yl] trifluoromethanesulfonate](/img/structure/B1245399.png)
[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl] trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl] trifluoromethanesulfonate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a trifluoromethanesulfonate group attached to the indole ring, which imparts unique chemical properties. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2-(dimethylamino)ethyl]-1H-indol-5-yl] trifluoromethanesulfonate typically involves the reaction of 3-[2-(dimethylamino)ethyl]-1H-indole with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction conditions often include the use of a base, such as triethylamine, to neutralize the by-products formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl] trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized products.
Reduction Reactions: The compound can be reduced under specific conditions to yield reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of indole derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced indole compounds.
科学的研究の応用
[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl] trifluoromethanesulfonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [3-[2-(dimethylamino)ethyl]-1H-indol-5-yl] trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
Similar Compounds
- [3-(2-aminoethyl)-1H-indol-5-yl] trifluoromethanesulfonate
- [3-(2-methylaminoethyl)-1H-indol-5-yl] trifluoromethanesulfonate
- [3-(2-ethylaminoethyl)-1H-indol-5-yl] trifluoromethanesulfonate
Uniqueness
[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl] trifluoromethanesulfonate is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties
特性
分子式 |
C13H15F3N2O3S |
|---|---|
分子量 |
336.33 g/mol |
IUPAC名 |
[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C13H15F3N2O3S/c1-18(2)6-5-9-8-17-12-4-3-10(7-11(9)12)21-22(19,20)13(14,15)16/h3-4,7-8,17H,5-6H2,1-2H3 |
InChIキー |
HWRKZNBGZMBBTP-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)OS(=O)(=O)C(F)(F)F |
同義語 |
3-(2-(dimethylamino)ethyl)-5-(((trifluoromethyl)sulfonyl)oxy)(1H)indole oxalate GMC 2021 GMC-2021 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


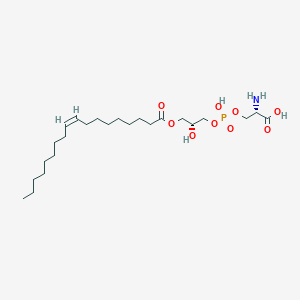
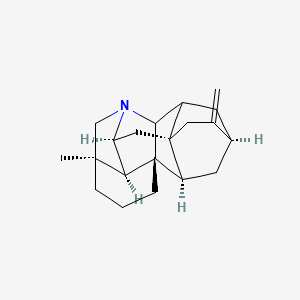
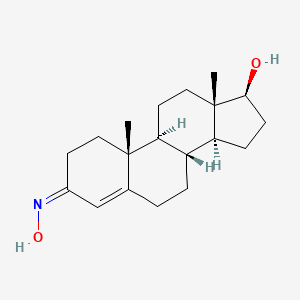
![2-[4-(tert-butyl)phenoxy]-N'-{[(dimethylamino)carbonyl]oxy}ethanimidamide](/img/structure/B1245324.png)
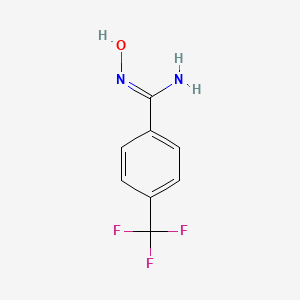
![4-({4-[(4-Methoxypyridin-2-Yl)amino]piperidin-1-Yl}carbonyl)benzonitrile](/img/structure/B1245329.png)
![4-[(4-chlorophenyl)amino]-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[4,3-e]pyrimidin-7-one](/img/structure/B1245332.png)
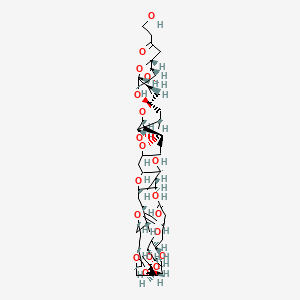

![2-[3-[(2-chloro-4-fluorophenyl)methyl]-2-oxo-1,3-diazinan-1-yl]-N-cyclooctylacetamide](/img/structure/B1245336.png)
![1-Cyclopropyl-N-hydroxy-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B1245337.png)
![4-{2-[5-Amino-2-(3-chloro-phenyl)-6-oxo-6H-pyrimidin-1-yl]-acetylamino}-2,2-difluoro-3-oxo-5-phenyl-pentanoic acid benzylamide](/img/structure/B1245340.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B1245341.png)
